molecular formula C6H6BrNOS B8337176 1-[5-(Bromomethyl)-1,3-thiazol-4-yl]ethan-1-one

1-[5-(Bromomethyl)-1,3-thiazol-4-yl]ethan-1-one

Cat. No. B8337176
M. Wt: 220.09 g/mol
InChI Key: HJFJYCICYXLBDV-UHFFFAOYSA-N
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Patent
US09040538B2

Procedure details

To a solution of 1-(5-methyl-1,3-thiazol-4-yl)ethan-1-ol (1.0 g, 7.0 mmol) in anhydrous carbon tetrachloride (50 mL) was added recrystallized 1-bromopyrrolidine-2,5-dione (1.4 g, 7.7 mmol) and benzoyl benzenecarboperoxoate (170 mg, 0.7 mmol). The mixture was stirred at reflux for 5 hours. After cooling to room temperature, the solid material was removed by filtration. The filtrate was recovered and evaporated. The residue was dried in vacuo, affording 1-[5-(bromomethyl)-1,3-thiazol-4-yl]ethan-1-one (615 mg, 40%). The product was used for the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][CH:5]=[N:4][C:3]=1[CH:7]([OH:9])[CH3:8].[Br:10]N1C(=O)CCC1=O.C1(C(OOC(=O)C2C=CC=CC=2)=O)C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:10][CH2:1][C:2]1[S:6][CH:5]=[N:4][C:3]=1[C:7](=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(N=CS1)C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
170 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the solid material was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was recovered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(N=CS1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 615 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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